molecular formula C12H16N2O B4696541 N-phenyl-2-(1-pyrrolidinyl)acetamide CAS No. 15350-98-8

N-phenyl-2-(1-pyrrolidinyl)acetamide

Cat. No. B4696541
CAS RN: 15350-98-8
M. Wt: 204.27 g/mol
InChI Key: CIOIRYLEIVBXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(1-pyrrolidinyl)acetamide, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and has been used as a cognitive enhancer and neuroprotective agent.

Mechanism of Action

The exact mechanism of action of N-phenyl-2-(1-pyrrolidinyl)acetamidetam is not fully understood. However, it is believed to enhance the activity of acetylcholine, a neurotransmitter that plays a key role in learning and memory. It also increases the activity of dopamine, a neurotransmitter that is involved in motivation and reward.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have several biochemical and physiological effects. It increases cerebral blood flow, which improves oxygen and nutrient delivery to the brain. It also increases glucose metabolism in the brain, which provides energy for brain cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may help protect the brain from damage.

Advantages and Limitations for Lab Experiments

Phenylpiracetam has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also has low toxicity and is well-tolerated by animals and humans. However, one limitation is that it is not widely available, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-phenyl-2-(1-pyrrolidinyl)acetamidetam. One direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders. Another direction is to study its effects on different cognitive domains, such as executive function and creativity. Additionally, more research is needed to understand the long-term effects of N-phenyl-2-(1-pyrrolidinyl)acetamidetam use and its potential side effects.
Conclusion:
In conclusion, N-phenyl-2-(1-pyrrolidinyl)acetamidetam is a nootropic drug that has been extensively studied for its cognitive enhancing and neuroprotective effects. It is synthesized from piracetam and has been found to improve memory, learning, and attention. It has potential therapeutic effects in the treatment of neurological disorders and has several biochemical and physiological effects. While it has advantages for lab experiments, more research is needed to understand its long-term effects and potential side effects.

Scientific Research Applications

Phenylpiracetam has been extensively studied for its cognitive enhancing and neuroprotective effects. It has been shown to improve memory, learning, and attention in both animals and humans. It has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

N-phenyl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-14-8-4-5-9-14)13-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOIRYLEIVBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165344
Record name 1-Pyrrolidineacetamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15350-98-8
Record name 1-Pyrrolidineacetamide, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015350988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-2-(1-pyrrolidinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-2-(1-pyrrolidinyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-phenyl-2-(1-pyrrolidinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-phenyl-2-(1-pyrrolidinyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-phenyl-2-(1-pyrrolidinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-phenyl-2-(1-pyrrolidinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.